molecular formula C22H25N5O4 B2586790 ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-23-0

ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B2586790
CAS No.: 877644-23-0
M. Wt: 423.473
InChI Key: XGWUTUKXTYPGBU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound characterized by its intricate structure, combining features of imidazole, purine, and benzoate groups. The compound's detailed nomenclature suggests a multitude of functional groups and potential reactivity, making it of significant interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves a multi-step process. Each step requires precise control of conditions to ensure the correct functional groups are formed and preserved. Common starting materials may include derivatives of purine and benzoic acid, with subsequent functionalization through alkylation, acylation, and esterification.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely employ high-throughput techniques and continuous flow reactors to enhance yield and efficiency. The use of automated synthesis modules can aid in maintaining consistent reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially affecting its purine or imidazole rings.

  • Reduction: : Reduction reactions might involve the nitro groups or other reducible functionalities present within the molecule.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation processes.

  • Substitution: : Halogenating agents or strong nucleophiles under controlled conditions.

Major Products

The reactions will yield a variety of products, often depending on the specific conditions. For instance, oxidation can lead to the formation of carboxylic acids or ketones, whereas reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : As a precursor in the synthesis of related imidazole and purine derivatives.

  • Catalysis: : Potential use as a ligand in catalytic reactions.

Biology

  • Enzyme Inhibition: : It might serve as an inhibitor for specific enzymes due to its structural similarity to biological substrates.

  • Drug Design: : Investigated for its potential in the design of pharmaceutical agents targeting specific pathways.

Medicine

  • Anticancer Research:

  • Antiviral Studies: : Structural features that could be exploited for antiviral drug design.

Industry

  • Material Science: : Possible uses in the development of new materials with unique properties.

  • Agricultural Chemicals: : As a component in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The purine and imidazole rings facilitate binding to specific active sites, thereby modulating biochemical pathways. This interaction can influence cellular processes, making it a valuable tool in therapeutic and research settings.

Comparison with Similar Compounds

Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine): : Similar in its purine structure but with different substitutions.

  • Theobromine (3,7-dimethylxanthine): : Another xanthine derivative with varying methylation patterns.

  • Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): : Shares structural similarities with purine-based drugs.

Uniqueness

Ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate stands out due to its combination of ethyl ester and benzoate groups, which can influence its solubility, reactivity, and interaction with biological targets. This distinct configuration offers unique opportunities for application in various scientific fields.

This detailed overview captures the key aspects of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

ethyl 4-[4,7-dimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-31-20(29)15-7-9-16(10-8-15)27-14(4)12-25-17-18(23-21(25)27)24(5)22(30)26(19(17)28)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWUTUKXTYPGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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